

# A Comparative Guide to Fenamidone Proficiency Testing in Food Matrices

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For researchers and analytical scientists in the field of pesticide residue analysis, ensuring the accuracy and comparability of results is paramount. Proficiency Testing (PT), or ring trials, serve as a cornerstone of laboratory quality assurance, providing an objective measure of performance against peers. This guide offers an in-depth analysis of the performance of laboratories in detecting the fungicide fenamidone, drawing upon data from European Union Proficiency Tests (EUPTs) and outlining the robust methodologies that underpin successful analysis.

## Introduction: The Significance of Fenamidone and Proficiency Testing

Fenamidone is a fungicide used to control oomycete diseases, such as downy mildew and late blight, on a variety of crops.[1] Its presence in the food chain is regulated to protect consumer health, with Maximum Residue Levels (MRLs) established by authorities like the European Commission. For the purpose of enforcing these MRLs in the European Union, the residue definition for fenamidone is the parent compound only.[2]

Accurate quantification of fenamidone residues is therefore not just a technical challenge but a regulatory necessity. Proficiency tests, organized by bodies such as the European Union Reference Laboratories (EURLs), provide an invaluable external quality control mechanism.[3] In these tests, participating laboratories analyze a common sample, and their results are statistically compared to an assigned reference value. This process helps laboratories validate their methods, identify potential biases, and demonstrate their competence.

# The Analytical Benchmark: QuEChERS and Chromatographic Analysis

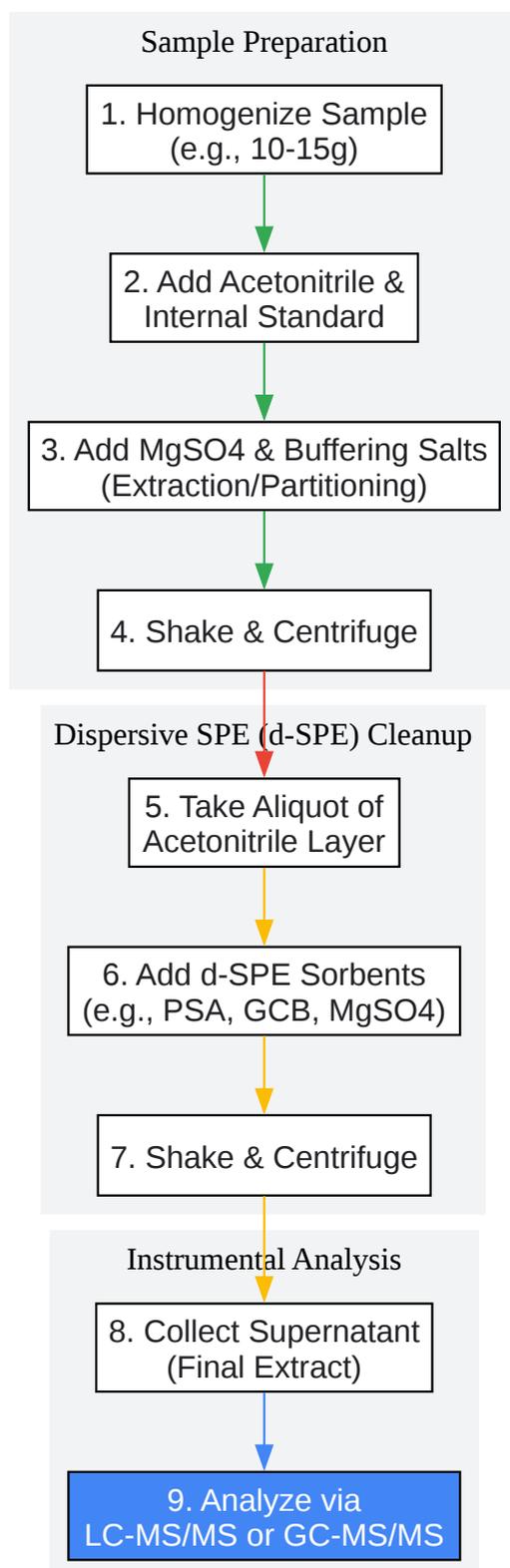
The analytical workflow for multi-residue pesticide analysis in food has been largely standardized with the widespread adoption of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.<sup>[4][5]</sup> This approach has replaced older, more laborious solvent extraction techniques, offering high recoveries for a broad range of pesticides, including fenamidone.

The causality behind the QuEChERS method's success lies in its two-stage process:

- **Extraction & Partitioning:** A homogenized sample is first extracted with acetonitrile. Magnesium sulfate and salts (e.g., sodium chloride, sodium citrate) are then added. This step is critical: the magnesium sulfate absorbs water, while the salts induce a phase separation, partitioning the pesticides into the acetonitrile layer and "salting out" interfering matrix components like sugars and lipids.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile extract is then mixed with a combination of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids and some sugars, while Graphitized Carbon Black (GCB) is effective for removing pigments like chlorophyll, which is crucial in green matrices like spinach.

Following cleanup, the final extract is typically analyzed using Liquid Chromatography or Gas Chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS), which provides the high selectivity and sensitivity required to meet regulatory limits.

The entire workflow is a self-validating system when proper quality control measures, such as the use of internal standards and matrix-matched calibration curves, are employed to compensate for any matrix effects or variations in instrument response.



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Standard QuEChERS analytical workflow.

## Comparative Analysis of Proficiency Test Results

To objectively assess laboratory performance, this guide examines the results for fenamidone from two distinct EUPT exercises conducted in 2016, one in a complex green matrix (spinach) and another in a processed matrix (peach baby food).

The key performance metric in these tests is the z-score, which measures the deviation of a laboratory's result from the assigned value. A z-score between -2 and 2 is considered acceptable, between 2 and 3 (or -2 and -3) is questionable, and a score greater than 3 or less than -3 is unacceptable.[6]

### Case Study 1: EUPT-FV-18 in Spinach Homogenate

Spinach represents a significant analytical challenge due to its high chlorophyll content, which can interfere with analysis and cause matrix effects. The results from the EUPT-FV-18 provide a robust dataset to evaluate performance in this difficult matrix.[7]

Performance Metric	Value
Analyte	Fenamidone
Assigned Value (mg/kg)	0.088
Robust Relative Standard Deviation (RSD%)	20.5%
No. of Reporting Laboratories	158
Z-Score Distribution	
Acceptable ( $ z  \leq 2$ )	148 (93.7%)
Questionable ( $2 <  z  \leq 3$ )	6 (3.8%)
Unacceptable ( $ z  > 3$ )	4 (2.5%)

Data sourced from the EURL-FV-18 Final Report.[7]

The robust RSD of 20.5% is within the typical fit-for-purpose relative standard deviation of 25% used in these proficiency tests, indicating a reasonable level of agreement among laboratories despite the challenging matrix.[6] The high rate of acceptable z-scores (93.7%) demonstrates

that the majority of participating laboratories, likely employing robust methods like QuEChERS with appropriate cleanup, were able to achieve accurate quantification. The small percentage of unacceptable results highlights the potential for pitfalls, which can include insufficient sample cleanup, calibration errors, or incorrect peak integration.

## Case Study 2: EUPT-FV-BF01 in Peach Baby Food

Processed products like baby food introduce different analytical challenges, including lower MRLs and a more homogenized, but potentially complex, matrix. The EUPT-FV-BF01 tested laboratories on a peach-based baby food sample.[8]

Performance Metric	Value
Analyte	Fenamidone
Assigned Value (mg/kg)	0.052
Robust Relative Standard Deviation (RSD%)	23.1%
No. of Reporting Laboratories	149
Z-Score Distribution	
Acceptable ( $ z  \leq 2$ )	139 (93.3%)
Questionable ( $2 <  z  \leq 3$ )	5 (3.4%)
Unacceptable ( $ z  > 3$ )	5 (3.4%)

Data sourced from the EUPT-FV-BF01 Final Report.[8]

The performance in the peach baby food matrix was remarkably similar to that in spinach. With a slightly higher RSD of 23.1% but a nearly identical percentage of acceptable z-scores (93.3%), the data shows a consistent high level of performance across EU laboratories. This suggests that the established analytical methods are versatile and effective across different food types. The consistent rate of questionable and unacceptable scores underscores the persistent challenges that can affect any laboratory, reinforcing the need for continuous quality control and participation in PT schemes.

# Recommended Protocol for Robust Fenamidone Analysis

Based on established best practices and the performance data observed in proficiency tests, the following protocol outlines a self-validating system for the determination of fenamidone in fruit and vegetable matrices.

Objective: To accurately quantify fenamidone residues using the QuEChERS AOAC 2007.01 method followed by LC-MS/MS analysis.

Methodology:

- Sample Comminution:
  - Cryogenically homogenize a representative laboratory sample to ensure uniformity. Store frozen at -20°C until analysis.
- Extraction:
  - Weigh 15 g ( $\pm$  0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
  - Add an appropriate volume of an internal standard solution (e.g., a stable isotope-labeled version of the analyte, if available).
  - Add 15 mL of 1% acetic acid in acetonitrile.
  - Cap and shake vigorously for 1 minute.
- Salting-Out:
  - Add the AOAC 2007.01 salt packet containing 6 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1.5 g of anhydrous sodium acetate ( $\text{NaOAc}$ ).
  - Immediately cap and shake vigorously for 1 minute. The sample should be a uniform slurry.
  - Centrifuge at  $\geq 3000$  rcf for 5 minutes.

- Dispersive SPE Cleanup (d-SPE):
  - Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18 sorbent.
  - For highly pigmented matrices like spinach, use a d-SPE tube containing GCB (e.g., 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 15 mg GCB).
  - Vortex for 1 minute.
  - Centrifuge at ≥3000 rcf for 5 minutes.
- Final Extract Preparation:
  - Transfer the cleaned supernatant into an autosampler vial.
  - Acidify with a small volume of formic acid (e.g., 5% in acetonitrile) to improve the stability of base-sensitive pesticides, if required for other analytes in the method.
  - The sample is now ready for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Column: A C18 reversed-phase column is suitable for fenamidone.
  - Mobile Phase: A gradient of water and methanol/acetonitrile, both containing formic acid and ammonium formate, is typically used.
  - Detection: Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-product ion transitions should be monitored for confident identification and quantification.
  - Calibration: Prepare matrix-matched calibration standards by fortifying blank matrix extract with known concentrations of fenamidone standard to compensate for any signal suppression or enhancement from the matrix.

## Conclusion

The analysis of fenamidone proficiency test results demonstrates a high level of competency among participating European laboratories. The data from both challenging (spinach) and standard (peach baby food) matrices show that over 93% of labs achieve acceptable z-scores. This success is underpinned by the widespread adoption of robust and standardized methods, primarily the QuEChERS sample preparation protocol followed by sensitive LC-MS/MS detection.

For any laboratory engaged in pesticide residue analysis, this guide highlights three critical pillars for success: adherence to validated methods, incorporation of stringent quality control measures like matrix-matched calibration, and consistent participation in external proficiency testing schemes. These practices are not merely suggestions but form a self-validating ecosystem that ensures the generation of trustworthy and defensible data, which is essential for both regulatory compliance and consumer safety.

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